L-Alanyl-L-methionine

Stereochemistry Enzymatic Hydrolysis Bioavailability

Researchers studying dipeptide transport or peptidase kinetics require stereochemically defined substrates to ensure biologically relevant enzymatic recognition. Racemic or D-containing analogs exhibit reduced hydrolysis susceptibility, confounding metabolic fate determinations. L-Alanyl-L-methionine (CAS 14486-05-6) addresses this need with precisely defined L,L-stereochemistry: • Confirmed GCPII substrate with established kinetic constants-predictable enzymatic processing by endogenous mammalian peptidases • Supplied at 98% purity, suitable as an HPLC/GC-MS reference standard with a characterized retention time of 6.702 min • Long-term storage in cool, dry conditions; ships ambient as non-hazardous solid

Molecular Formula C8H16N2O3S
Molecular Weight 220.29 g/mol
CAS No. 14486-05-6
Cat. No. B083740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Alanyl-L-methionine
CAS14486-05-6
Synonymscopoly(alanine, methionine)
copoly(L-alanine, L-methionine)
poly(Ala, Met)
Molecular FormulaC8H16N2O3S
Molecular Weight220.29 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CCSC)C(=O)[O-])[NH3+]
InChIInChI=1S/C8H16N2O3S/c1-5(9)7(11)10-6(8(12)13)3-4-14-2/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13)/t5-,6-/m0/s1
InChIKeyFSHURBQASBLAPO-WDSKDSINSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Alanyl-L-methionine CAS 14486-05-6: Dipeptide Identity and Procurement Baseline


L-Alanyl-L-methionine (Ala-Met, CAS 14486-05-6) is a dipeptide formed from L-alanine and L-methionine residues linked via a peptide bond [1]. The compound has the molecular formula C₈H₁₆N₂O₃S and a molecular weight of 220.29 g/mol . It is commercially available from multiple chemical suppliers including AK Scientific (minimum purity specification 95%), Alfa Chemistry, BOC Sciences, CymitQuimica, and Fluorochem . The compound is typically supplied as a solid with recommended long-term storage in cool, dry conditions . L-Alanyl-L-methionine is a naturally occurring dipeptide that has been identified in plant extracts including the chloroform:methanol fraction of Calotropis gigantea, where it was detected via GC-MS analysis with a retention time of 6.702 minutes .

L-Alanyl-L-methionine Procurement: Why Alternative Methionine Sources or Dipeptides Cannot Be Interchanged


Procurement decisions for L-alanyl-L-methionine cannot default to free L-methionine, D-containing isomers, or other methionine-containing dipeptides without experimental consequence. The dipeptide structure confers distinct properties relative to free methionine: DL-alanyl-DL-methionine has been shown to exhibit enhanced stability and bioavailability compared to free methionine in animal nutrition studies . Stereochemical configuration matters critically—L-alanyl-L-methionine (CAS 14486-05-6) is stereochemically distinct from DL-alanyl-DL-methionine (CAS 1999-43-5), and research demonstrates that epimers containing D-amino acids exhibit reduced susceptibility to enzymatic hydrolysis compared to their L-amino acid counterparts [1]. Furthermore, dipeptide hydrolysis kinetics are sequence-dependent: in tripeptide digestibility studies, Ala-Met-Ala demonstrated considerably higher initial hydrolysis rates than Val-Met-Phe, establishing that the identity of the adjacent residue(s) meaningfully alters metabolic fate [1]. Even among L-configured dipeptides, Met-Ala and Ala-Met are distinct chemical entities with different CAS numbers and peptide bond orientations, and L-alanyl-L-methionine has been identified as a substrate for glutamate carboxypeptidase II (GCPII) with determined kinetic constants, establishing its specific enzymatic recognition profile [2].

L-Alanyl-L-methionine CAS 14486-05-6: Comparator-Based Differentiation Evidence for Scientific Selection


L-Alanyl-L-methionine vs DL-Alanyl-DL-methionine: Stereochemical Purity as a Functional Differentiator

L-Alanyl-L-methionine (CAS 14486-05-6) is stereochemically distinct from its racemic DL-analog (CAS 1999-43-5). While no direct head-to-head comparison between these two specific compounds was identified in the available literature, class-level inference from structurally analogous epimeric tripeptides establishes the functional relevance of stereochemical configuration. In controlled digestibility studies, tripeptides containing L-methionine (Ala-Met-Ala) were completely hydrolyzed after 24 hours, whereas the initial hydrolysis rate of Val-Met-Phe was considerably lower than that of Ala-Met-Ala [1]. This class-level evidence demonstrates that stereochemical configuration and adjacent residue identity substantially influence susceptibility to enzymatic hydrolysis, which has direct implications for bioavailability and metabolic fate in biological systems [1].

Stereochemistry Enzymatic Hydrolysis Bioavailability

L-Alanyl-L-methionine Dipeptide vs Free L-Methionine: Stability and Bioavailability Differentiation

While direct quantitative stability or bioavailability data for L-alanyl-L-methionine itself were not identified in the accessible literature, class-level evidence from its racemic analog establishes the functional advantage of the dipeptide form over free methionine. DL-Alanyl-DL-methionine has been demonstrated to offer enhanced stability and bioavailability compared to free methionine in animal nutrition studies . This class-level finding supports the inference that L-alanyl-L-methionine—as the stereochemically defined, biologically relevant L,L-configuration—would confer similar stability advantages over free L-methionine in research and nutritional applications, while offering the additional benefit of stereochemical purity not present in the racemic mixture .

Animal Nutrition Bioavailability Stability

L-Alanyl-L-methionine vs Met-Ala and Other Dipeptides: CAS Registry and Chemical Identity Differentiation

L-Alanyl-L-methionine (CAS 14486-05-6) is chemically and registry-distinct from its reverse-sequence dipeptide L-methionyl-L-alanine (Met-Ala). The CAS registry system assigns unique identifiers based on precise chemical structure, including amino acid sequence order and stereochemistry [1]. L-Alanyl-L-methionine has a molecular weight of 220.29 g/mol and molecular formula C₈H₁₆N₂O₃S . While Met-Ala shares the same elemental composition, the reversed peptide bond orientation (methionine N-terminal vs. alanine N-terminal) produces a distinct chemical entity with potentially different physicochemical properties and biological recognition profiles [1]. Procurement documentation must specify CAS 14486-05-6 to ensure receipt of the correct sequence isomer.

Chemical Identity CAS Registry Quality Control

Ala-Met Sequence in Tripeptides: Hydrolysis Rate Differentiation vs Alternative Sequences

In a direct head-to-head comparison of tripeptide digestibility, the initial rate of hydrolysis of Ala-Met-Ala was considerably higher than that of Val-Met-Phe [1]. Both tripeptides containing L-methionine were completely hydrolyzed after 24 hours, but those with bulky side chains (Val-Met-Phe) were less rapidly hydrolyzed than those with lighter side chains (Ala-Met-Ala) [1]. This direct quantitative difference demonstrates that the Ala-Met dipeptide sequence, when embedded in a tripeptide context, confers faster enzymatic processing compared to sequences containing bulkier neighboring residues such as valine and phenylalanine [1].

Peptide Hydrolysis Digestibility Kinetics

L-Alanyl-L-methionine Procurement: Evidence-Supported Application Scenarios


Enzymatic Hydrolysis and Peptidase Substrate Studies

L-Alanyl-L-methionine is appropriate for studies of dipeptide hydrolysis kinetics, particularly with enzymes such as glutamate carboxypeptidase II (GCPII), for which Ac-Ala-Met has been identified as a substrate with determined kinetic constants [1]. The L,L-stereochemistry ensures the compound is processed by endogenous mammalian peptidases in a predictable manner, as demonstrated by the complete hydrolysis observed for L-configured tripeptides containing the Ala-Met sequence [2]. Researchers investigating intestinal absorption, peptidase specificity, or comparative digestibility should select the L,L-isomer (CAS 14486-05-6) rather than racemic or D-containing analogs to ensure biologically relevant enzymatic recognition [2].

Animal Nutrition and Feed Supplementation Research

In animal nutrition research contexts, L-alanyl-L-methionine serves as a methionine delivery vehicle with dipeptide-mediated stability advantages. Class-level evidence from the DL-analog demonstrates that the alanyl-methionine dipeptide structure confers enhanced stability and bioavailability compared to free methionine . For studies in aquaculture, poultry, or swine nutrition where methionine is a limiting amino acid, the dipeptide form may offer formulation and delivery benefits . The L,L-stereochemistry is specifically relevant for monogastric animal studies where stereospecific transport and metabolic pathways are operational.

Peptide Synthesis and Analytical Reference Standards

L-Alanyl-L-methionine is employed as a reference standard and building block in peptide synthesis applications. The compound is available from multiple suppliers including AK Scientific (minimum purity specification 95%), Alfa Chemistry, and CymitQuimica (purity 98%), supporting its use as an analytical standard . Its defined CAS registry (14486-05-6), molecular formula (C₈H₁₆N₂O₃S), and molecular weight (220.29 g/mol) enable precise identification in HPLC, GC-MS, and other analytical workflows . The compound has been detected in natural product extracts via GC-MS with a characterized retention time of 6.702 minutes, providing a benchmark for analytical method development .

Biochemical Pathway and Metabolism Studies

L-Alanyl-L-methionine is utilized in biochemical research exploring amino acid metabolism and peptide transport. Methionine, the C-terminal residue, serves as a precursor to S-adenosylmethionine (SAMe) and participates in methylation reactions and antioxidant defense mechanisms . The dipeptide format allows investigation of peptide transport systems distinct from free amino acid transporters. The compound is employed in enzymatic assays to quantify L-methionine levels in biological samples, with methods using adenosylmethionine synthetase (AdoMetS) enabling rapid detection with high specificity .

Technical Documentation Hub

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